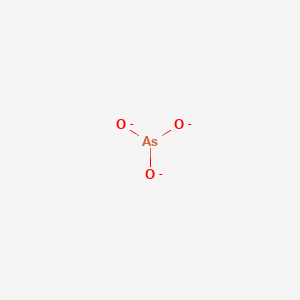
5-(4-Pyridyl)-1,3,4-oxadiazol-2-thiol
Übersicht
Beschreibung
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups. It has a luminescence property that makes it useful in biological applications. It can also be used as a bridging ligand for the formation of novel polymeric coordination systems.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyridinderivaten
Diese Verbindung ist ein Ausgangsmaterial oder Vorläufer für eine Vielzahl wertvoller Substanzen wie biologisch aktive Moleküle, Liganden für Katalysatoren, Photosensibilisatoren, Viologene und supramolekulare Architekturen . Sie wird bei der Synthese von Bipyridinderivaten verwendet, die in verschiedenen Anwendungen als grundlegende Bestandteile weit verbreitet sind .
Suzuki-Kupplungsreaktion
In homogenen katalytischen Systemen wird die Verbindung in der Suzuki-Kupplungsreaktion verwendet, einem besonders attraktiven Weg zur Herstellung von C(sp 2 )–C(sp 2)-Bindungen, der weit verbreitet für die Synthese von Bipyridinstrukturen eingesetzt wird .
Synthese kationischer Derivate
Die Verbindung wird bei der Synthese kationischer Derivate von 5,10,15,20-Tetra(4-pyridyl)porphyrin verwendet . Diese resultierenden Verbindungen werden als Schlüsselbausteine für die Herstellung funktionaler Hybridmaterialien mit einem definierten hydrophilen-hydrophoben Gleichgewicht verwendet .
Medizin
Die aus der Verbindung gewonnenen kationischen Porphyrine könnten für die Medizin von Interesse sein, insbesondere bei der Entwicklung von Medikamenten zur Behandlung von ischämischer Herzkrankheit und Zerebralparese .
Antioxidative Forschung
Die einzigartigen Eigenschaften der Verbindung haben zu Untersuchungen ihres Potenzials als Antioxidans geführt, wodurch sie für die Untersuchung von oxidativem Stress und verwandten Prozessen wertvoll ist .
Porphyrinsynthese
Die Verbindung ist ein Pyrrol-Baustein für die Porphyrinsynthese . Porphyrine werden seit langem als effektive Photosensibilisatoren in der Krebs- und antimikrobiellen photodynamischen Therapie und auch als Katalysatoren für verschiedene chemische Prozesse verwendet .
Wirkmechanismus
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may have similar targets.
Mode of Action
They also inhibit the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . It’s plausible that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may interact with its targets in a similar manner.
Biochemical Pathways
For instance, the pyridinyl imidazole inhibitor SB203580 is known to affect the Toll-like receptor (TLR) signaling pathway . Additionally, compounds like 5-(4-Pyridyl)tetrazolate have been studied for their thermal decomposition pathways .
Pharmacokinetics
Selonsertib was found to have a favorable pharmacokinetic profile amenable to once-daily dosing without regard to food .
Result of Action
For instance, 2-(4-pyridyl)benzimidazole has been found to act as a mixed-type inhibitor, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Action Environment
The thermal safety parameters of related compounds like 5-(4-pyridyl)tetrazolate, including self-accelerating decomposition temperature, hot spot fire temperature, and thermal explosion critical temperature, have been studied .
Biochemische Analyse
Biochemical Properties
The compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is known to exhibit luminescent properties . This luminescence is believed to be due to the presence of two pyridyl groups in its structure
Cellular Effects
Related compounds with pyridyl groups have been shown to exhibit fluorescence, which could potentially influence cellular processes
Molecular Mechanism
It is known that the compound exhibits fluorescence, suggesting it may interact with biomolecules in a way that influences their electronic structures
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may exhibit high photostability , which could influence their long-term effects on cellular function in in vitro or in vivo studies.
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXZVFDWQYTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354468 | |
| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15264-63-8 | |
| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















